1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one
Description
1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one is a brominated heterocyclic compound featuring a fused imidazo-pyrimidinone core. This structure combines an imidazole ring fused with a pyrimidinone system, where the bromine substituent at position 1 introduces distinct electronic and steric properties. The bromine atom may enhance reactivity in substitution reactions or modulate interactions in biological targets, making it a candidate for further derivatization .
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
1-bromo-6H-imidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-4-1-2-8-6(11)10(4)3-9-5/h1-3H,(H,8,11) |
InChI Key |
XLFPUHDMQJZQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N2C1=C(N=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one typically involves the bromination of imidazo[1,5-c]pyrimidin-5(6H)-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield imidazo[1,5-c]pyrimidin-5(6H)-one derivatives with various functional groups.
Scientific Research Applications
1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
a. 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1)
- Structure : Lacks the bromine substituent, featuring a saturated 7,8-dihydro backbone.
- Synthesis: Prepared via cyclization of precursors, highlighting its role as a non-halogenated scaffold for further modification .
b. 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
- Structure : Methyl group at position 1 instead of bromine.
c. 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one
- Structure : Methyl substituent at position 6.
- Utility : Serves as a model for studying substituent effects on ring conformation and solubility .
Fused-Ring Analogs
a. Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-ones
- Structure: Incorporates a thiazole ring fused with triazolopyrimidinone.
- Biological Activity: Demonstrated A2A adenosine receptor antagonism (IC₅₀: 10–50 nM) and antitumor activity in vitro, attributed to the thiazole moiety enhancing π-π stacking in receptor binding .
b. Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones
- Structure : Thiophene-fused analog.
- Synthesis : Prepared via Dimroth rearrangement, showcasing the versatility of fused heterocycles in accessing diverse scaffolds .
Functional Group Impact
Data Tables
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Solubility (mg/mL) |
|---|---|---|---|
| 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one | 1.8 | 229.03 | <1 (DMSO) |
| 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | 0.5 | 151.15 | 5–10 (Water) |
| 8-Phenylthiazolo[4,5-e]triazolo[1,5-c]pyrimidin-5(4H)-one | 3.2 | 324.35 | <0.1 (Water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
